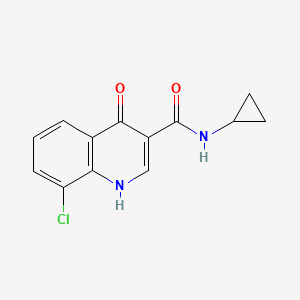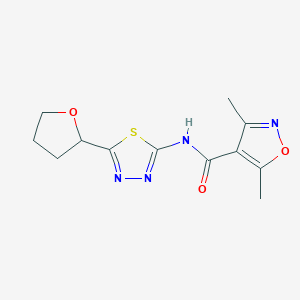![molecular formula C15H9F4N3O B12183495 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12183495.png)
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a trifluoromethyl group at the 2-position of the benzimidazole ring
Preparation Methods
The synthesis of 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by reacting ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under oxidative conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coupling reactions: The compound can undergo coupling reactions with various reagents to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Medicinal chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological research: It can be used as a tool compound to study the biological effects of fluorine and trifluoromethyl groups on benzimidazole derivatives.
Industrial applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-fluoro-N-methyl-2-(trifluoromethyl)benzamide: This compound has a similar structure but with a methyl group instead of the benzimidazole ring.
2-fluoro-4-(trifluoromethyl)benzonitrile: This compound has a nitrile group instead of the benzimidazole ring.
2-fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]benzamide: This compound has additional nitro and tetrafluoroethyl groups.
The uniqueness of this compound lies in its specific combination of fluorine, trifluoromethyl, and benzimidazole moieties, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C15H9F4N3O |
|---|---|
Molecular Weight |
323.24 g/mol |
IUPAC Name |
4-fluoro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C15H9F4N3O/c16-9-3-1-8(2-4-9)13(23)20-10-5-6-11-12(7-10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChI Key |
DYDQGDKKECDJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12183412.png)


![N-({1-[(cyclopentylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B12183431.png)

![2-{2-[(2-hydroxypropyl)amino]-1H-1,3-benzodiazol-1-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B12183449.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12183452.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12183456.png)
![2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12183461.png)


![3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12183482.png)

![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B12183505.png)
